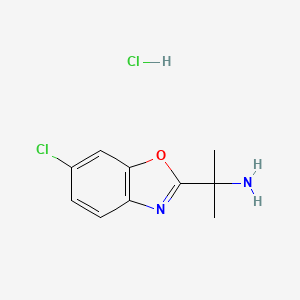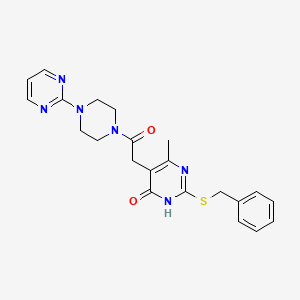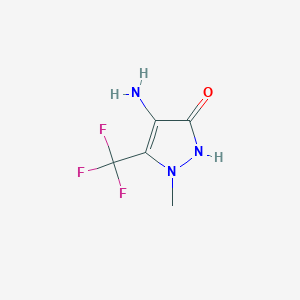![molecular formula C16H22N2O3 B2851564 7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-71-1](/img/structure/B2851564.png)
7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7,7-dimethyl-N-(o-tolyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), which is common in many biologically active and pharmacologically important compounds . The molecule also contains an amide functional group, which is a key structural component in many drugs and biological molecules .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, involves a spirocyclic system with two rings of different sizes (a six-membered and a five-membered ring) sharing a single atom . It also contains an amide functional group attached to one of the rings .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amide functional group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The spirocyclic system might also undergo reactions depending on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide in this compound could influence its solubility in different solvents . The spirocyclic system might also influence the compound’s conformation and, consequently, its physical and chemical properties .Scientific Research Applications
Antibacterial Applications
This compound has been synthesized and characterized for potential antibacterial properties. The structural features of the molecule, particularly the presence of the spirocyclic system and carboxamide group, may contribute to its activity against various bacterial strains. Research suggests that derivatives of this compound exhibit good antibacterial activity, especially those containing additional rings like the thiazole ring .
Antifungal Properties
Similar to its antibacterial applications, the compound’s derivatives have been explored for antifungal properties. The molecular structure allows for the synthesis of analogues with potential activity against fungal species. This is particularly relevant in the search for new antifungal agents due to the increasing resistance to existing medications .
Antimicrobial Agent Synthesis
The compound serves as a precursor in the synthesis of various antimicrobial agents. Its robust framework allows for the introduction of different functional groups, which can lead to the development of a broad spectrum of antimicrobial substances .
Green Chemistry Synthesis
The compound is involved in one-pot, multi-component reactions that align with the principles of green chemistry. These reactions are designed to be environmentally friendly, simple, and proceed under mild conditions, yielding products that are potentially useful in medicinal chemistry .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound and its derivatives can be used in computational models to predict binding affinities and modes of action, which is essential in drug design and discovery processes .
Organic Synthesis and Characterization
In organic chemistry, the compound is used in the synthesis of novel organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the characterization of the resulting compounds using various spectral techniques .
Pharmacological Research
The compound’s framework is found in many biologically active substances, making it a valuable template for pharmacological research. It can lead to the discovery of new therapeutic agents with diverse biological activities .
Heterocyclic Chemistry
As a heterocyclic compound, it plays a significant role in medicinal chemistry, serving as a key scaffold for numerous therapeutic agents. The compound’s derivatives are used to treat diseases associated with abnormal cell growth, such as cancer, and immune disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDUOWNHZGXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)

![1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2851488.png)



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)

![(E)-N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2851497.png)
![3-{[(E)-(2,3-dibromo-5-ethoxy-6-hydroxyphenyl)methylidene]amino}benzoic acid](/img/structure/B2851499.png)
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)
![4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2851501.png)
